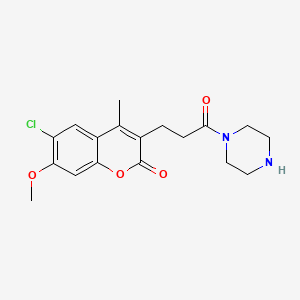
6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cloro-7-metoxi-4-metil-3-(3-oxo-3-(piperazin-1-il)propil)-2H-croman-2-ona es un compuesto orgánico sintético que pertenece a la clase de derivados de croman-2-ona. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-cloro-7-metoxi-4-metil-3-(3-oxo-3-(piperazin-1-il)propil)-2H-croman-2-ona normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común puede incluir:
Material de partida: La síntesis a menudo comienza con una estructura central de croman-2-ona.
Cloración: Introducción del átomo de cloro en la posición 6 utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Metoxilación: Metoxilación en la posición 7 utilizando metanol y un catalizador adecuado.
Metilación: Metilación en la posición 4 utilizando yoduro de metilo o sulfato de dimetilo.
Adición del derivado de piperazina: El derivado de piperazina se introduce mediante una reacción de sustitución nucleofílica con un grupo saliente adecuado.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, el cribado de alto rendimiento de catalizadores y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi o metil.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo, convirtiéndolo en un alcohol.
Sustitución: El átomo de cloro puede sustituirse por otros nucleófilos en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Formación de ácidos carboxílicos o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-cloro-7-metoxi-4-metil-3-(3-oxo-3-(piperazin-1-il)propil)-2H-croman-2-ona implica la interacción con dianas y vías moleculares específicas. Puede inhibir o activar enzimas, unirse a receptores o interferir con procesos celulares. Se requieren estudios detallados para dilucidar las vías y dianas exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
7-metoxi-4-metil-3-(3-oxo-3-(piperazin-1-il)propil)-2H-croman-2-ona: Carece del átomo de cloro en la posición 6.
6-cloro-4-metil-3-(3-oxo-3-(piperazin-1-il)propil)-2H-croman-2-ona: Carece del grupo metoxi en la posición 7.
6-cloro-7-metoxi-3-(3-oxo-3-(piperazin-1-il)propil)-2H-croman-2-ona: Carece del grupo metil en la posición 4.
Singularidad
La presencia de los grupos cloro, metoxi y metil en 6-cloro-7-metoxi-4-metil-3-(3-oxo-3-(piperazin-1-il)propil)-2H-croman-2-ona puede conferir propiedades químicas y biológicas únicas, lo que lo diferencia de compuestos similares.
Propiedades
Fórmula molecular |
C18H21ClN2O4 |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-piperazin-1-ylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H21ClN2O4/c1-11-12(3-4-17(22)21-7-5-20-6-8-21)18(23)25-15-10-16(24-2)14(19)9-13(11)15/h9-10,20H,3-8H2,1-2H3 |
Clave InChI |
NLMBFQJCWXNYRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CCC(=O)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















